Justiflorinol

Description

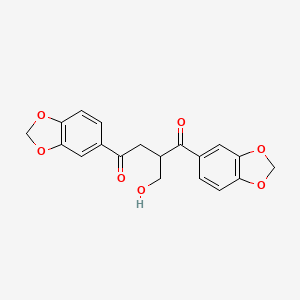

Justiflorinol is a norlignan compound first isolated from Justicia patentiflora and Piper sanguineispicum . Its molecular formula is C₁₉H₁₆O₇ (exact mass: 356.0899), identified via HPLC-ESI-MS/IonTrap . Structurally, it belongs to the lignan class, characterized by two phenylpropane units linked by a β-β' bond, with additional hydroxyl and methoxy substitutions contributing to its bioactivity .

Biological Activity: this compound exhibits potent antitumor activity, particularly against hepatocellular carcinoma and breast cancer cell lines, with IC₅₀ values ranging from 5–20 μM in vitro . Its mechanism involves inhibition of tyrosine kinase signaling pathways and induction of apoptosis via caspase-3 activation .

Properties

Molecular Formula |

C19H16O7 |

|---|---|

Molecular Weight |

356.3 g/mol |

IUPAC Name |

1,4-bis(1,3-benzodioxol-5-yl)-2-(hydroxymethyl)butane-1,4-dione |

InChI |

InChI=1S/C19H16O7/c20-8-13(19(22)12-2-4-16-18(7-12)26-10-24-16)5-14(21)11-1-3-15-17(6-11)25-9-23-15/h1-4,6-7,13,20H,5,8-10H2 |

InChI Key |

YNDXXIPMXGSUGT-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CC(CO)C(=O)C3=CC4=C(C=C3)OCO4 |

Synonyms |

justiflorinol |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Insights :

- Juspurpurin and Savinin differ by the presence of a γ-lactone or dibenzylbutyrolactone ring, respectively, which reduce their antitumor potency compared to this compound .

- Justicidone’s naphthoquinone core enables redox cycling, contributing to antifungal activity but lacking specificity for tumor cells .

2.2 Functional Analogues in Other Genera

This compound shares functional similarities with norlignans and lignans from other plant families:

Functional Insights :

- 3-Methoxyimperanene shows comparable antitumor activity but lower selectivity due to its lipophilic side chain, which increases toxicity .

- Cestrumoside ’s glycosylation enhances solubility but reduces cell membrane permeability, limiting its in vivo efficacy .

2.3 Contrast with Inactive Structural Analogues

Some structurally related compounds lack significant bioactivity:

Key Difference: The absence of a 4-methoxy group in Noralashinol A disrupts hydrogen bonding with kinase active sites, abolishing antitumor effects .

Critical Analysis of Research Findings

- Structural-Activity Relationship (SAR): The 3-OH and 4-OCH₃ groups in this compound are critical for its antitumor activity, enabling hydrogen bonding and hydrophobic interactions with kinase targets .

- Species-Specific Biosynthesis: Justicia patentiflora produces this compound as a defense compound, while Piper sanguineispicum synthesizes it via convergent evolution, suggesting ecological pressure for lignan diversification .

- Contradictions in Identification: A study on Justicia secunda reported a compound with [M-H]⁻ at m/z 355 but assigned it a formula of C₂₂H₁₂O₅, conflicting with this compound’s established formula. This may indicate a structural isomer or misidentification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.